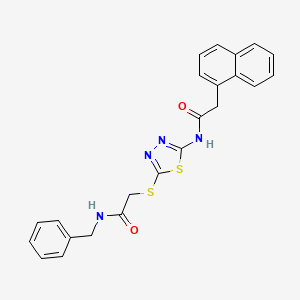

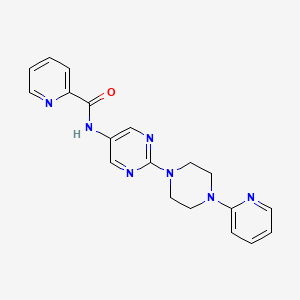

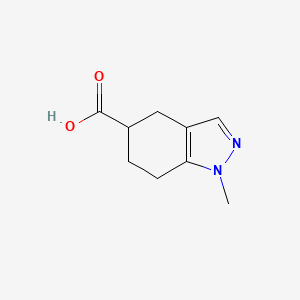

N-benzyl-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized via various methods. For instance, heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles have been synthesized .Molecular Structure Analysis

The naphthalene moiety in the compound is a benzenoid aromatic compound having a skeleton composed of two ortho-fused benzene rings .Scientific Research Applications

Antibacterial and Antimicrobial Agents

Derivatives related to N-benzyl-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been synthesized and evaluated for their antibacterial activity. Such compounds have shown significant activity against various bacterial strains, indicating their potential as antibacterial or antimicrobial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Anti-HIV Activity

Some derivatives have been studied for their inhibitory activity against HIV-1 and HIV-2, demonstrating promising results as potential anti-HIV agents. For instance, compounds synthesized from naphthalene-derived glycine derivative showed potent in vitro inhibition for the replication of HIV-1, suggesting new leads in antiviral drug development (Nawar S. Hamad et al., 2010).

Anticancer Agents

Research into 1,3,4-thiadiazole derivatives, closely related to the chemical structure , has identified several compounds as potent anticancer agents, particularly against human lung, breast, and hepatocellular carcinoma cell lines. These compounds have shown to inhibit DNA synthesis and induce apoptosis in cancer cell lines, highlighting their potential as anticancer drugs (M. Altıntop et al., 2019).

Anti-Parkinson’s Activity

Novel derivatives have also been synthesized and screened for their anti-Parkinson's activity. Some compounds demonstrated potent free radical scavenging activity and showed significant anti-Parkinson's activity in vivo, providing a foundation for further investigation into their therapeutic potential (S. Gomathy et al., 2012).

EGFR Inhibitors for Antitumor Activity

Derivatives have been designed and evaluated for antitumor activity in human cancer cell lines, targeting the epidermal growth factor receptor (EGFR). Certain compounds exhibited significant antitumor activity, particularly against EGFR high-expressed cell lines, without notable toxicity against normal cell lines. This suggests their potential as lead compounds for developing antitumor agents (Xinshan Deng et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S2/c28-20(13-18-11-6-10-17-9-4-5-12-19(17)18)25-22-26-27-23(31-22)30-15-21(29)24-14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,24,29)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHFGMNQDGEQCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2700371.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2700374.png)

![(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2700384.png)

![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B2700393.png)

![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)